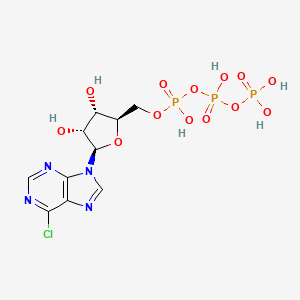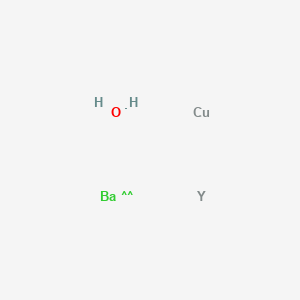
Barium-Kupfer-Yttrium-Oxid
Übersicht
Beschreibung
Barium copper yttrium oxide is a crystalline chemical compound known for its high-temperature superconductivity. It is part of the family of rare-earth barium copper oxides, which exhibit superconductivity at temperatures higher than the boiling point of liquid nitrogen. This compound has the chemical formula YBa₂Cu₃O₇ and is often referred to as Y123. It was the first material discovered to become superconducting above the boiling point of liquid nitrogen, making it a significant milestone in the field of superconductivity .
Wissenschaftliche Forschungsanwendungen
Barium copper yttrium oxide has numerous scientific research applications due to its high-temperature superconductivity. Some of the key applications include:
Power Generation: Used in linear generators for power generation due to its lower weight and higher efficiency compared to conventional copper wire coils.
Medical Imaging: Potential use in more powerful and cheaper medical scanners.
Transportation: Applications in levitating trains, which can reduce friction and increase efficiency.
Electronics: Used in faster computers and power transmission over long distances without energy loss.
Wirkmechanismus
Target of Action
Barium Copper Yttrium Oxide, also known as YBa2Cu3O7, is a family of crystalline chemical compounds that display high-temperature superconductivity . The primary targets of this compound are the electrical currents in a material. It loses all resistance to electric current at extremely low temperatures .
Mode of Action
The interaction of YBa2Cu3O7 with its targets results in superconductivity, a phenomenon where the material offers no resistance whatsoever to the passage of electrical current below a certain critical temperature . This compound becomes superconducting above the boiling point of liquid nitrogen at about 93K .
Biochemical Pathways
The compound’s superconducting properties are derived from its complex crystal structure made from several components, based around copper oxide units .
Pharmacokinetics
It is a black solid with a density of 6.4 g/cm³ and is insoluble in water .
Result of Action
The result of YBa2Cu3O7’s action is the occurrence of high-temperature superconductivity. This means it is possible to pass electrical power through such a material without losing any energy in the process . This property has significant implications for various applications, including power transmission, medical scanners, and computing .
Action Environment
The action, efficacy, and stability of YBa2Cu3O7 are highly dependent on environmental factors, particularly temperature. Its superconducting properties only manifest at extremely low temperatures, specifically below its transition temperature of 93K . Therefore, maintaining an appropriate low-temperature environment is crucial for its function.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Barium copper yttrium oxide can be synthesized through various methods, including solid-state reactions and chemical solution deposition. One common method involves mixing yttrium acetate, barium acetate, and copper acetate in a specific molar ratio, dissolving the mixture in trifluoroacetic acid, and then evaporating the solvent to obtain a gel. This gel is then thermally treated at different temperatures to form the superconducting thin film .
Industrial Production Methods
Industrial production of barium copper yttrium oxide often involves the trifluoroacetic acid-metal-organic deposition (TFA-MOD) method. This method is effective for preparing high-quality superconducting thin films with a large area. The process includes preparing a precursor solution, coating it on a substrate, and then thermally treating the coated thin film at various temperatures to form the superconducting film .
Analyse Chemischer Reaktionen
Types of Reactions
Barium copper yttrium oxide undergoes various chemical reactions, including oxidation and reduction. One notable reaction is the formation of the compound from its carbonates: [ 4BaCO₃ + Y₂(CO₃)₃ + 6CuCO₃ + (1/2 - x)O₂ \rightarrow YBa₂Cu₃O₇ - x + 13CO₂ ] This reaction involves the decomposition of carbonates and the incorporation of oxygen to form the superconducting compound .
Common Reagents and Conditions
Common reagents used in the synthesis of barium copper yttrium oxide include yttrium acetate, barium acetate, copper acetate, and trifluoroacetic acid. The reaction conditions typically involve high temperatures ranging from 300°C to 850°C, depending on the specific synthesis method .
Major Products Formed
The major product formed from these reactions is the superconducting compound YBa₂Cu₃O₇, which exhibits high-temperature superconductivity. Other by-products may include carbon dioxide and water, depending on the specific reaction conditions .
Vergleich Mit ähnlichen Verbindungen
Barium copper yttrium oxide is part of a broader family of rare-earth barium copper oxides, which include compounds such as lanthanum barium copper oxide, samarium barium copper oxide, and neodymium barium copper oxide. These compounds share similar superconducting properties but differ in their critical temperatures and structural characteristics. For example, lanthanum barium copper oxide becomes superconducting at a lower temperature compared to barium copper yttrium oxide .
List of Similar Compounds
- Lanthanum barium copper oxide (LBCO)
- Samarium barium copper oxide (Sm123)
- Neodymium barium copper oxide (Nd123)
- Gadolinium barium copper oxide (Gd123)
- Europium barium copper oxide (Eu123)
Barium copper yttrium oxide stands out due to its relatively high critical temperature and practical current density, making it a promising material for various high-temperature superconducting applications .
Eigenschaften
InChI |
InChI=1S/Ba.Cu.H2O.Y/h;;1H2; | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRRYUYDUUMXTQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.[Cu].[Y].[Ba] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
BaCuH2OY | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90148081 | |
| Record name | Barium copper yttrium oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90148081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
107539-20-8 | |
| Record name | Barium copper yttrium oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107539208 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Barium copper yttrium oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90148081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: The molecular formula of YBa2Cu3O7 is YBa2Cu3O7. Its molecular weight is approximately 666.22 g/mol.
A: YBa2Cu3O7 has a perovskite crystal structure, specifically an oxygen-deficient perovskite. It crystallizes in an orthorhombic structure at room temperature. []
A: The oxygen content significantly affects the structure and superconducting properties of YBa2Cu3O7. Decreasing the oxygen content (increasing δ in YBa2Cu3O7-δ) can lead to a transition from an orthorhombic to a tetragonal structure, accompanied by a loss of superconductivity. [, , ]
A: YBa2Cu3O7 can decompose into other metal oxides like Y2BaCuO5, CuO, and BaCuO2 when subjected to high mechanical pressures (above 100 MPa) and elevated temperatures (700-950 °C). [] This instability should be considered during hot mechanical densification and shaping processes.
A: YBa2Cu3O7 is known to degrade in the presence of water vapor. Studies using transmission electron microscopy (TEM) have shown that water vapor attack leads to the formation of planar defects in the material, contributing to its degradation. []
A: YBa2Cu3O7 exhibits superconductivity at temperatures below 92 K. []
A: The addition of elements like ZrO2, BeO, and Ag can influence the superconducting properties of YBa2Cu3O7. While small amounts of ZrO2 and BeO do not significantly impact superconductivity, Ag additions have been shown to improve the critical current density (Jc) and zero-resistance temperature (Tc) of YBa2Cu3O7 films. [, , , ]
ANone: YBa2Cu3O7 thin films have potential applications in various fields, including:
- High-temperature superconductors: Used in applications such as magnetic levitation, magnetic resonance imaging (MRI), and power transmission. []
- Microwave devices: YBa2Cu3O7 exhibits excellent microwave properties, making it suitable for use in filters, resonators, and other passive microwave devices. []
- Josephson junctions: These are used in superconducting quantum interference devices (SQUIDs) for sensitive magnetic field measurements. [, ]
ANone: Several techniques are used to prepare YBa2Cu3O7 thin films, including:
- Pulsed laser deposition (PLD): This method involves ablating a target of YBa2Cu3O7 with a high-power laser and depositing the ablated material onto a substrate. [, , , ]
- Sputtering: This involves bombarding a target of YBa2Cu3O7 with ions, which sputter off atoms that then deposit onto a substrate. [, ]
- Chemical vapor deposition (CVD): This method uses volatile precursors containing Y, Ba, and Cu to deposit YBa2Cu3O7 films onto a heated substrate. []
- Electrophoretic deposition: This technique utilizes an electric field to deposit charged YBa2Cu3O7 particles from a suspension onto a substrate. []
ANone: Various factors influence the properties of YBa2Cu3O7 thin films, including:
- Substrate material and orientation: The choice of substrate material and its crystallographic orientation can affect the growth direction, microstructure, and superconducting properties of the film. [, , , , ]
- Deposition temperature: The substrate temperature during deposition influences the film's crystallinity, oxygen content, and superconducting transition temperature. [, ]
- Oxygen pressure: The oxygen pressure during and after deposition is critical for obtaining the desired oxygen stoichiometry and superconducting properties in YBa2Cu3O7 films. [, , , , ]
- Post-deposition annealing: Annealing the deposited films in an oxygen atmosphere can improve their crystallinity and superconducting properties. [, ]
A: Oxygen diffusion plays a crucial role in determining the superconducting properties of YBa2Cu3O7. The oxygen content in the Cu-O chains of the crystal structure dictates its orthorhombic structure and, thus, its superconductivity. [, , ]
ANone: Several methods are employed to investigate oxygen diffusion in YBa2Cu3O7:
- Electrical resistance measurements: Changes in electrical resistance as a function of temperature and time during oxygen annealing can provide insights into oxygen diffusion kinetics. []
- Tracer diffusion experiments: Using isotopic tracers like 18O allows for tracking oxygen movement within the material and determining diffusion coefficients. []
- Weight change measurements: Precisely monitoring the weight changes of YBa2Cu3O7 samples during oxygen annealing can help determine oxygen diffusion rates. []
A: Pinning centers are defects or impurities within a superconductor that can trap or "pin" magnetic flux vortices. These vortices can impede current flow, so the presence of pinning centers enhances the critical current density (Jc) of the superconductor. [, ]
ANone: Artificial pinning centers can be incorporated into YBa2Cu3O7 films to improve Jc. These include:
- Nanoparticles: Incorporating nanoparticles of materials like Y2O3 or Fe2O3 within the YBa2Cu3O7 matrix can act as effective pinning centers. [, ]
- Nanorods: Elongated nanorods of materials like BaSnO3 can be introduced during film growth, providing strong pinning sites for vortices. [, ]
- Multilayer structures: Creating multilayer structures with alternating layers of YBa2Cu3O7 and other materials can generate interfaces that act as pinning centers. [, ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


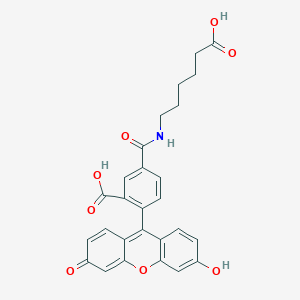
![(5E)-8-[4-(2-butoxyethoxy)phenyl]-1-(2-methylpropyl)-N-[4-[(3-propylimidazol-4-yl)methylsulfinyl]phenyl]-3,4-dihydro-2H-1-benzazocine-5-carboxamide](/img/structure/B1240046.png)
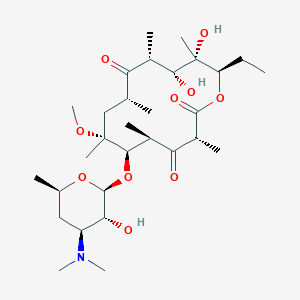
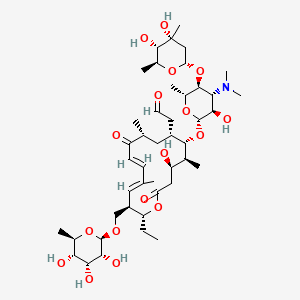
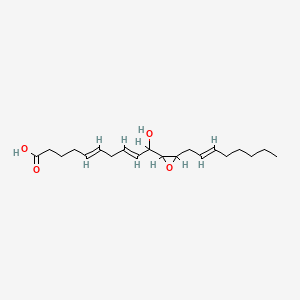
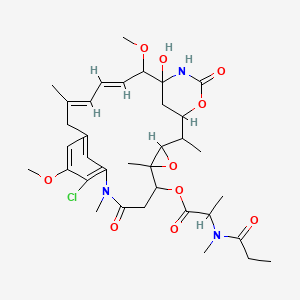
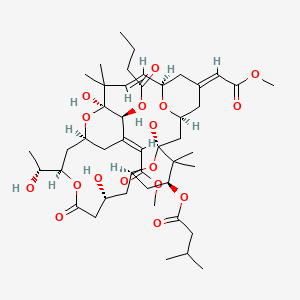

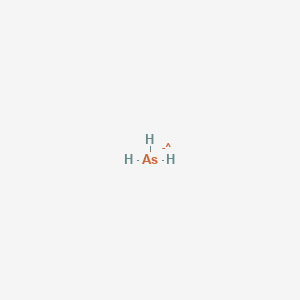


![[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (9E,11E,13E,15E)-octadeca-9,11,13,15-tetraenoate](/img/structure/B1240067.png)
